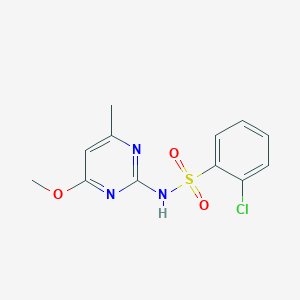
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a methoxy-methylpyrimidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methoxy-6-methylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Applications De Recherche Scientifique
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorsulfuron: Another sulfonamide herbicide with a similar structure but different substituents on the pyrimidine ring.
Metsulfuron-methyl: A related compound used as a herbicide with a similar mode of action.
Uniqueness
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it particularly valuable in cancer research .
Propriétés
Numéro CAS |
130240-03-8 |
|---|---|
Formule moléculaire |
C12H12ClN3O3S |
Poids moléculaire |
313.76 g/mol |
Nom IUPAC |
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H12ClN3O3S/c1-8-7-11(19-2)15-12(14-8)16-20(17,18)10-6-4-3-5-9(10)13/h3-7H,1-2H3,(H,14,15,16) |
Clé InChI |
CXFFWPVMHWZQIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2Cl)OC |
Solubilité |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


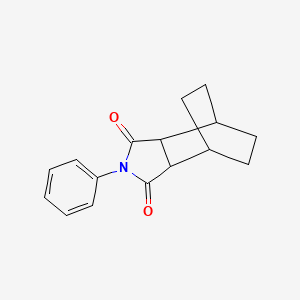
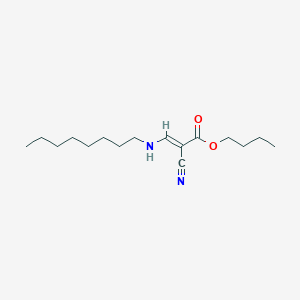
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
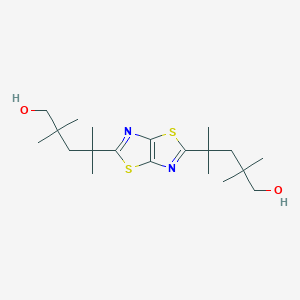
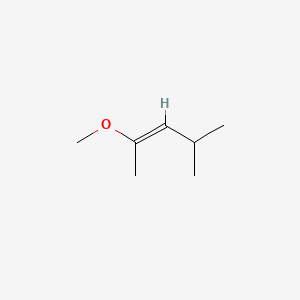
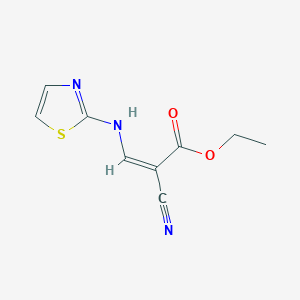
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
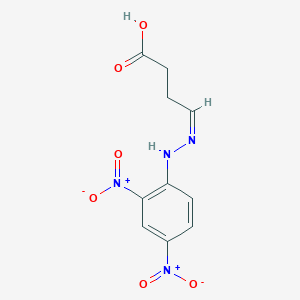
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
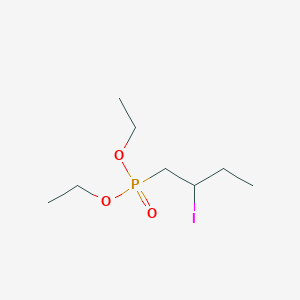
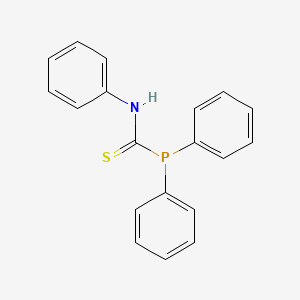
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)
